1-(Cyclohex-3-en-1-ylmethyl)piperazine

Übersicht

Beschreibung

1-(Cyclohex-3-en-1-ylmethyl)piperazine is a useful research compound. Its molecular formula is C13H21F3N2O2 and its molecular weight is 294.318. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biologische Aktivität

1-(Cyclohex-3-en-1-ylmethyl)piperazine is a compound that has garnered attention in medicinal chemistry due to its structural features and potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

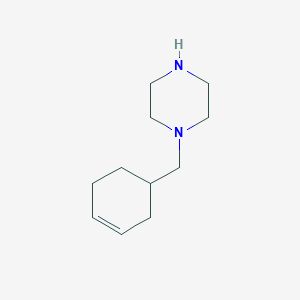

Chemical Structure and Properties

The compound this compound has a molecular formula of C_{12}H_{17}N and a molecular weight of approximately 191.27 g/mol. Its structure consists of a piperazine ring substituted with a cyclohexene moiety, which may contribute to its biological activities.

Pharmacological Activities

Research indicates that compounds containing piperazine structures often exhibit a variety of biological activities, including:

- Antimicrobial Activity : Piperazine derivatives have shown potential as antimicrobial agents against various pathogens.

- Anticancer Activity : Some studies suggest that piperazine compounds can induce apoptosis in cancer cells and inhibit tumor growth.

- CNS Activity : Due to their ability to interact with neurotransmitter receptors, piperazine derivatives are studied for their effects on the central nervous system.

Table 1: Summary of Biological Activities

| Activity Type | Description | References |

|---|---|---|

| Antimicrobial | Effective against bacteria and fungi | |

| Anticancer | Induces apoptosis in cancer cell lines | |

| CNS Activity | Modulates neurotransmitter receptors |

The mechanisms by which this compound exerts its biological effects are not fully elucidated but may involve:

- Receptor Interaction : The compound may bind to various receptors, including serotonin and dopamine receptors, influencing neurotransmission and potentially providing therapeutic effects in psychiatric disorders.

- Cell Cycle Modulation : Studies have indicated that piperazine derivatives can affect cell cycle progression, leading to growth inhibition in cancer cells.

- Induction of Reactive Oxygen Species (ROS) : Some piperazine compounds can generate ROS, leading to oxidative stress and subsequent cell death in targeted cells.

Case Studies

A notable study investigated the effects of a related piperazine compound on human leukemia cells. The results demonstrated significant cytotoxicity, with IC50 values indicating effective concentration levels for inducing cell death. The study highlighted the potential for using such compounds in cancer therapy by targeting specific signaling pathways involved in cell survival.

Research Findings

Recent investigations into the biological activity of this compound have yielded promising results:

- Antimicrobial Efficacy : A study reported that derivatives exhibited lower minimum inhibitory concentrations (MICs) against resistant strains of Candida spp., suggesting a potential role as antifungal agents.

- Cytotoxic Effects : In vitro assays revealed that the compound could induce necroptosis in certain cancer cell lines, providing insights into its mechanism as a potential anticancer agent.

Wissenschaftliche Forschungsanwendungen

Antidepressant Development

One notable application of 1-(Cyclohex-3-en-1-ylmethyl)piperazine is in the synthesis of antidepressants. It serves as an intermediate in the production of compounds like Mirtazapine, which is used to treat major depressive disorder. The piperazine moiety contributes to the pharmacological activity by interacting with serotonin and norepinephrine receptors .

Antitumor Activity

Recent studies have highlighted the potential antitumor activity of piperazine derivatives, including those incorporating this compound. For example, hybrid compounds formed by linking chalcone structures with piperazine have demonstrated significant cytotoxic effects against various cancer cell lines, surpassing the efficacy of traditional chemotherapeutic agents like cisplatin . The mechanism of action often involves the induction of apoptosis in cancer cells, making this compound a candidate for further research in oncology.

Case Study: Anticancer Activity

A study investigated a series of piperazine derivatives, including those with cyclohexene substitutions, revealing promising results against human lung cancer cell lines (A549). The derivatives exhibited IC50 values significantly lower than those of established chemotherapeutics, indicating their potential as effective anticancer agents .

Case Study: Structure-Activity Relationship (SAR)

Research into the structure-activity relationship of piperazine derivatives has shown that modifications on the cyclohexene ring can enhance biological activity. For instance, substituents on the aromatic rings were found to influence both potency and selectivity towards specific cancer cell types . This emphasizes the importance of chemical modifications in optimizing therapeutic efficacy.

Potential Future Applications

The ongoing exploration of this compound suggests several future applications:

- Neuropharmacology : Given its antidepressant properties, further studies may reveal additional neuroactive compounds derived from this structure.

- Antimicrobial Agents : The structural features of piperazines can be tailored to enhance activity against bacterial and fungal pathogens.

Eigenschaften

IUPAC Name |

1-(cyclohex-3-en-1-ylmethyl)piperazine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H20N2/c1-2-4-11(5-3-1)10-13-8-6-12-7-9-13/h1-2,11-12H,3-10H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KAICLKLVRUKYRD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CC=C1)CN2CCNCC2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H20N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101285799 | |

| Record name | 1-(3-Cyclohexen-1-ylmethyl)piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101285799 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

57184-46-0 | |

| Record name | 1-(3-Cyclohexen-1-ylmethyl)piperazine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=57184-46-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(3-Cyclohexen-1-ylmethyl)piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101285799 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.